Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate is a chemical compound with the molecular formula C9H15F2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and a difluorocyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: This can be achieved through the cyclization of a suitable precursor containing fluorine atoms.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl or alkyl derivatives.
Substitution Products: Compounds with different substituents replacing the amino or ester groups.
Scientific Research Applications
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclobutyl ring and the amino group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-3-(3,3-difluorocyclopropyl)propanoate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness: Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate is unique due to the presence of the difluorocyclobutyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6-7H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWTRQKBXUUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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